Tempo 4-bromoacétamide

Vue d'ensemble

Description

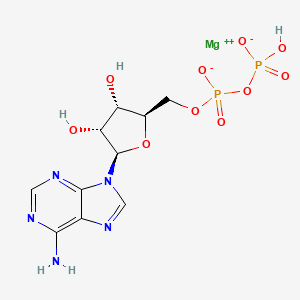

Tempo 4-bromoacetamide (T4BA) is a chemical compound that has been the subject of numerous scientific studies over the past several decades. T4BA has been studied for its potential applications in a variety of fields, from medicinal chemistry to biochemistry and physiology.

Applications De Recherche Scientifique

Composants d'extraction de la pâte thermomecanique

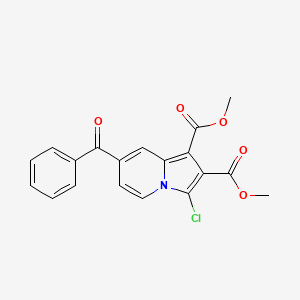

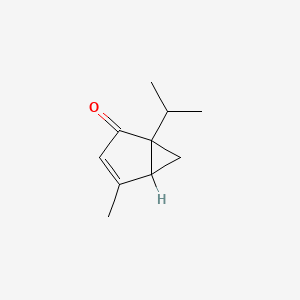

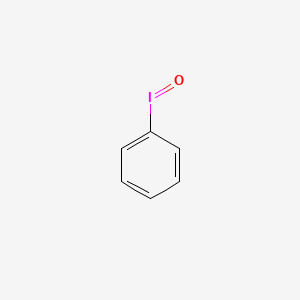

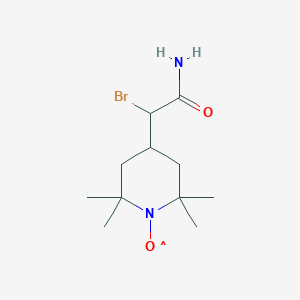

L'oxydation médiée par le 4-acétamido-TEMPO a été réalisée sur la pâte thermomecanique (TMP) pour étudier les composants d'extraction de la pâte oxydée {svg_1}. Le traitement d'oxydation a induit une diminution de la température de dégradation des fibres, indiquant un affaiblissement de la structure des fibres {svg_2}. Cela a permis à certains composants de la pâte fortement oxydée de se dissoudre plus facilement {svg_3}.

Extraction de la lignine

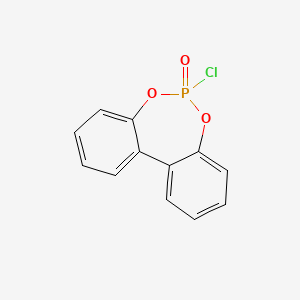

La teneur en lignine de la pâte a démontré que la plus grande quantité de lignine a été éliminée par extraction à l'hydroxyde de sodium {svg_4}. Plus du double de la quantité de lignine a été extraite de la pâte oxydée par rapport à la pâte non oxydée {svg_5}.

Synthèse organique et catalyse

Le TEMPO a été mis en évidence pour ses applications en synthèse organique et en catalyse {svg_6}. Il a été utilisé dans la cyclisation séquentielle de composés cyclohexane-1,3-dicarbonylés pour produire une succession de xanthènediones à partir d'alcools benzyliques {svg_7}.

Domaine biomédical

La cellulose oxydée chimiquement, avec le réactif 2,2,6,6-tétraméthylpipéridine-1-oxyle (TEMPO), a été considérée comme l'un des matériaux renouvelables les plus attrayants pour des applications de pointe, en particulier dans le domaine biomédical {svg_8}.

Marqueur radicalaire

Le TEMPO est utilisé comme marqueur radicalaire en conjonction avec la spectroscopie de résonance paramagnétique électronique {svg_9}.

Médiateur en polymérisation radicalaire contrôlée

Le TEMPO est utilisé comme médiateur en polymérisation radicalaire contrôlée {svg_10}.

Analyse Biochimique

Biochemical Properties

Tempo 4-bromoacetamide plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its role as an inhibitor of certain enzymes. For instance, Tempo 4-bromoacetamide can inhibit the activity of bromodomain-containing proteins, which are crucial for the regulation of gene transcription . This inhibition occurs through the binding of Tempo 4-bromoacetamide to the acetylated lysine residues in the bromodomains, thereby preventing the interaction of these proteins with chromatin . Additionally, Tempo 4-bromoacetamide has been shown to interact with other biomolecules, such as histone deacetylases, further influencing gene expression and cellular function .

Cellular Effects

Tempo 4-bromoacetamide exerts various effects on different types of cells and cellular processes. One of the primary effects is its influence on cell signaling pathways. By inhibiting bromodomain-containing proteins, Tempo 4-bromoacetamide can alter the acetylation status of histones, thereby affecting gene expression . This can lead to changes in cellular metabolism and the activation or repression of specific genes. Furthermore, Tempo 4-bromoacetamide has been observed to impact cell proliferation and apoptosis, making it a potential candidate for cancer therapy . The compound’s ability to modulate cellular metabolism also suggests its potential use in treating metabolic disorders .

Molecular Mechanism

The molecular mechanism of Tempo 4-bromoacetamide involves several key interactions at the molecular level. The compound exerts its effects primarily through the inhibition of enzyme activity. Tempo 4-bromoacetamide binds to the active sites of enzymes, such as bromodomain-containing proteins, preventing their interaction with acetylated lysine residues on histones . This binding inhibits the enzymes’ ability to regulate gene transcription, leading to changes in gene expression and cellular function . Additionally, Tempo 4-bromoacetamide can induce changes in the conformation of proteins, further influencing their activity and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tempo 4-bromoacetamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Tempo 4-bromoacetamide remains stable under specific conditions, allowing for sustained inhibition of enzyme activity . Over extended periods, the compound may undergo degradation, leading to a reduction in its efficacy . Long-term studies have also indicated that Tempo 4-bromoacetamide can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of Tempo 4-bromoacetamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit enzyme activity and modulate gene expression without causing significant toxicity . At higher doses, Tempo 4-bromoacetamide can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s interaction with critical metabolic pathways and the accumulation of toxic metabolites . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of Tempo 4-bromoacetamide while minimizing its toxic effects .

Metabolic Pathways

Tempo 4-bromoacetamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways involves its role in the oxidation of primary alcohol groups in polysaccharides . The compound acts as a catalyst in this reaction, facilitating the conversion of alcohol groups to carboxyl groups . This process is crucial for the production of oxidized cellulose fibers, which have numerous industrial applications . Additionally, Tempo 4-bromoacetamide can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of Tempo 4-bromoacetamide within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with specific transporters that facilitate its uptake into cells . Once inside the cell, Tempo 4-bromoacetamide can bind to proteins and other biomolecules, influencing its localization and accumulation . The compound’s distribution within tissues is also affected by its affinity for different cellular compartments, such as the cytoplasm and nucleus . These interactions play a critical role in determining the compound’s overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of Tempo 4-bromoacetamide is a key factor in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various enzymes and proteins . Tempo 4-bromoacetamide’s localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments . For instance, the presence of nuclear localization signals can facilitate the transport of Tempo 4-bromoacetamide into the nucleus, where it can modulate gene expression by interacting with chromatin . Additionally, the compound’s activity may be regulated by its localization to specific organelles, such as the endoplasmic reticulum and mitochondria .

Propriétés

InChI |

InChI=1S/C11H20BrN2O2/c1-10(2)5-7(8(12)9(13)15)6-11(3,4)14(10)16/h7-8H,5-6H2,1-4H3,(H2,13,15) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUNLQFXOHUOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)C(C(=O)N)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276436, DTXSID30947434 | |

| Record name | Tempo 4-bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(1-Bromo-2-hydroxy-2-iminoethyl)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24567-97-3, 125342-81-6 | |

| Record name | Tempo 4-bromoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024567973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tempo 4-bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(1-Bromo-2-hydroxy-2-iminoethyl)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)non-1-en-3-one](/img/structure/B1197190.png)

![3-[[(3-Chloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1197192.png)